molecular formula C14H10O2S B12536605 2-Acetyldibenzothiophene 5-oxide CAS No. 807630-97-3

2-Acetyldibenzothiophene 5-oxide

Cat. No.: B12536605
CAS No.: 807630-97-3
M. Wt: 242.29 g/mol
InChI Key: UVUXYYMPEBJDHF-UHFFFAOYSA-N
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Description

2-Acetyldibenzothiophene 5-oxide is an organic compound with the molecular formula C14H10O2S. It is a derivative of dibenzothiophene, which is a sulfur-containing heterocyclic aromatic compound. The presence of both acetyl and oxide functional groups in its structure makes it a compound of interest in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyldibenzothiophene 5-oxide typically involves the oxidation of 2-acetyldibenzothiophene. One common method is the use of oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under controlled conditions to introduce the oxide group at the 5-position of the dibenzothiophene ring .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The reaction conditions would be optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Acetyldibenzothiophene 5-oxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the oxide group back to a sulfide.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other reducing agents.

    Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Dibenzothiophene derivatives.

    Substitution: Various substituted dibenzothiophene derivatives depending on the electrophile used.

Scientific Research Applications

2-Acetyldibenzothiophene 5-oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Acetyldibenzothiophene 5-oxide involves its interaction with various molecular targets. The oxide group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The acetyl group can also undergo nucleophilic attack, leading to the formation of various derivatives. These interactions can affect cellular pathways and biological processes, making the compound of interest in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

    Dibenzothiophene: The parent compound without the acetyl and oxide groups.

    2-Acetyldibenzothiophene: Lacks the oxide group.

    Dibenzothiophene 5-oxide: Lacks the acetyl group.

Uniqueness

2-Acetyldibenzothiophene 5-oxide is unique due to the presence of both acetyl and oxide functional groups, which confer distinct chemical properties and reactivity. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds, making it valuable in various research and industrial applications .

Properties

CAS No.

807630-97-3

Molecular Formula

C14H10O2S

Molecular Weight

242.29 g/mol

IUPAC Name

1-(5-oxodibenzothiophen-2-yl)ethanone

InChI

InChI=1S/C14H10O2S/c1-9(15)10-6-7-14-12(8-10)11-4-2-3-5-13(11)17(14)16/h2-8H,1H3

InChI Key

UVUXYYMPEBJDHF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)S(=O)C3=CC=CC=C32

Origin of Product

United States

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